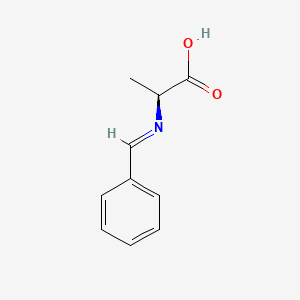

(E)-N-Benzylidene-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

73116-18-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2S)-2-(benzylideneamino)propanoic acid |

InChI |

InChI=1S/C10H11NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

ZWCWCFVOZXCYOX-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N=CC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)O)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of E N Benzylidene L Alanine

Nucleophilic Addition Reactions to the Imine Double Bond

The polarized carbon-nitrogen double bond (C=N) of (E)-N-Benzylidene-L-alanine is susceptible to attack by a wide range of nucleophiles. The imine carbon is electrophilic, analogous to a carbonyl carbon, though generally less reactive. uwo.ca This reactivity can be enhanced by N-protonation or coordination to a Lewis acid. nih.gov The inherent chirality of the L-alanine backbone plays a crucial role in directing the stereochemical outcome of these addition reactions, making them highly valuable for asymmetric synthesis.

Stereoselective Carbon-Nucleophile Additions (e.g., organometallics, enolates)

The formation of new carbon-carbon bonds via nucleophilic addition to the imine moiety is a powerful strategy for the asymmetric synthesis of non-proteinogenic amino acids and their derivatives. The stereochemical outcome is often dictated by the approach of the nucleophile to the less sterically hindered face of the imine, as influenced by the chiral center in the L-alanine residue.

Organometallic Reagents: A variety of organometallic reagents, including organolithium, Grignard, and organozinc compounds, can add to N-benzylidene imines. researchgate.net The stereoselectivity of these additions can be highly dependent on the metal cation, solvent, and the specific structure of the imine and nucleophile. For instance, in reactions analogous to those with N-sulfinylimines, the chelation between the metal of the organometallic reagent and the oxygen atoms of the carboxylate group can create a rigid transition state, leading to high diastereoselectivity. acs.org The addition of terminal alkynes, often mediated by copper catalysts, to imines represents a key method for synthesizing optically active propargyl amines, which are versatile synthetic building blocks. uwo.ca

Enolates and Enolate Equivalents: Enolates, generated from ketones, esters, or other carbonyl compounds, are excellent carbon nucleophiles for addition to imines. masterorganicchemistry.comlibretexts.org The reaction, a type of Mannich reaction, results in the formation of β-amino carbonyl compounds. The stereoselectivity of enolate additions is influenced by the enolate geometry (E vs. Z) and the presence of chiral auxiliaries or catalysts. pageplace.de Silyl (B83357) enol ethers, acting as enolate equivalents, can be activated by Lewis acids to add to imines with high levels of stereocontrol. uwo.ca Kobayashi and coworkers have demonstrated that zirconium(IV)•(BINOL)₂ complexes can catalyze the asymmetric addition of silyl ketene (B1206846) acetals to imines derived from 2-aminophenol, showcasing the potential for catalytic, enantioselective additions. uwo.ca

| Nucleophile | Reagent/Catalyst | Product Type | Key Features |

| Organolithium | R-Li | α-Substituted Alanine (B10760859) Derivative | High reactivity; often requires low temperatures to control selectivity. researchgate.net |

| Grignard | R-MgBr | α-Substituted Alanine Derivative | Common organometallic reagent; selectivity can be influenced by additives. researchgate.net |

| Organozinc | R₂Zn / Chiral Ligand | α-Substituted Alanine Derivative | Often used in catalytic asymmetric additions. beilstein-journals.org |

| Silyl Ketene Acetal | Silyl Enol Ether / Lewis Acid (e.g., Zr(IV)•(BINOL)₂) | β-Amino Ester | Catalytic and enantioselective methods are well-developed. uwo.ca |

| Ester Enolate | Lithium diisopropylamide (LDA) | β-Amino Ester | Classic method for C-C bond formation; diastereoselectivity depends on reaction conditions. masterorganicchemistry.com |

Hydride Reductions and Enantioselective Hydrogenation Potential

The reduction of the imine double bond in this compound provides a direct route to N-benzyl-L-alanine, a protected amino acid derivative. This transformation can be achieved using various reducing agents, with significant potential for stereocontrol.

Hydride Reductions: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of imines to amines. amherst.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic imine carbon. organic-chemistry.org While these reagents are highly efficient, controlling the diastereoselectivity in the reduction of a chiral imine like this compound can be challenging without substrate control or the use of chiral hydride reagents. More specialized reducing agents, such as those employing trichlorosilane (B8805176) in the presence of chiral Lewis bases, have been developed for the highly stereoselective metal-free reduction of imines. acs.org

Enantioselective Hydrogenation: Catalytic hydrogenation offers a powerful and atom-economical alternative for imine reduction. The development of chiral transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, has enabled highly enantioselective hydrogenations of prochiral imines. nih.gov For substrates like this compound, which already possess a chiral center, this method is often applied as diastereoselective hydrogenation. The catalyst and substrate work in concert to favor the formation of one diastereomer over the other, a concept known as catalyst-controlled diastereoselection. Research on cycloruthenated imine complexes has shown their potential as catalysts for the enantioselective transfer hydrogenation of ketones, a technology that can be adapted for the reduction of imines. ub.edu

| Method | Reagent/Catalyst | Product | Key Features |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | N-Benzyl-L-alanine | Mild, common reagent; selectivity is often substrate-dependent. organic-chemistry.org |

| Hydride Reduction | Trichlorosilane (HSiCl₃) / Chiral Lewis Base | N-Benzyl-L-alanine | Metal-free, highly stereoselective method. acs.org |

| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | N-Benzyl-L-alanine | Uses a hydrogen donor like isopropanol; potential for high diastereoselectivity. ub.edu |

| Catalytic Hydrogenation | Rh or Ir / Chiral Phosphine Ligand | N-Benzyl-L-alanine | High efficiency and potential for excellent stereocontrol. rsc.org |

Heteroatom Nucleophile Additions (e.g., oxygen, nitrogen, sulfur)

The addition of heteroatom nucleophiles to the C=N bond is a fundamental process that leads to the formation of various functionalized amine derivatives. These reactions typically proceed via a tetrahedral intermediate, analogous to hemiaminal formation from carbonyls. libretexts.orgunizin.orgopenstax.orglibretexts.org

Oxygen Nucleophiles: The addition of water to the imine bond is a reversible reaction that leads back to the starting benzaldehyde (B42025) and L-alanine. This hydrolysis is often catalyzed by acid. unizin.org Alcohols can add to imines to form hemiaminals, which are typically unstable intermediates.

Nitrogen Nucleophiles: Primary and secondary amines can add to the imine double bond. brainkart.comyoutube.com This reaction can be viewed as a trans-imination (with primary amines) or can lead to the formation of aminals (with secondary amines), which are compounds with two amino groups attached to the same carbon. The reaction is often reversible and subject to equilibrium control.

Sulfur Nucleophiles: Thiols (RSH) are effective nucleophiles and can add across the imine double bond to form thioaminals. This reaction is analogous to the addition of thiols to carbonyl compounds. The high nucleophilicity of sulfur makes this a favorable process. The chemistry of N-sulfinyl imines, which contain a sulfur-nitrogen bond, highlights the diverse reactivity that sulfur can impart, including activating the imine for nucleophilic addition and serving as a powerful chiral auxiliary. acs.org

Pericyclic and Cycloaddition Reactions Involving the Imine Moiety

The imine double bond of this compound can participate as a 2π component in various pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for the construction of nitrogen-containing heterocyclic rings in a stereocontrolled manner. nih.gov

[2+1], [2+2], and [3+2] Cycloaddition Strategies

[2+2] Cycloaddition: The reaction of imines with ketenes, known as the Staudinger cycloaddition, is a classic method for the synthesis of β-lactams (four-membered rings). ingentaconnect.com This reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate. ingentaconnect.com The stereochemistry of the resulting β-lactam is influenced by the geometry of the imine and the substituents on both reactants. The reaction of benzyne (B1209423) with N-benzylideneaniline has been shown to proceed via a [2+2] cycloaddition to form a transient benzazetidine. rsc.org Recently, magnesium-catalyzed enantioselective [2+2] cycloadditions of imines with allenoates have been developed, demonstrating a concerted mechanism. acs.org

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are among the most powerful methods for constructing five-membered heterocycles. The imine of this compound can serve as a precursor to an azomethine ylide, a versatile 1,3-dipole. mdpi.com Deprotonation of the α-carbon of the alanine residue generates the ylide, which can then react with various dipolarophiles (e.g., alkenes, alkynes) to form highly substituted pyrrolidine (B122466) rings. msu.edu The stereochemistry of the cycloaddition is controlled by the geometry of the transient ylide, which is influenced by the existing stereocenter. mdpi.commsu.edu Alternatively, the imine itself can act as the dipolarophile, reacting with other 1,3-dipoles like nitrones or carbonyl imines to form different five-membered rings such as isoxazolidines. nih.govnih.gov

| Reaction Type | Reactant Partner | Product Heterocycle | Mechanistic Notes |

| [2+2] Cycloaddition | Ketene (R₂C=C=O) | β-Lactam | Staudinger reaction; often proceeds via a zwitterionic intermediate. ingentaconnect.com |

| [2+2] Cycloaddition | Allenoate / Mg Catalyst | Azetidine | Concerted, enantioselective process. acs.org |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine | Imine acts as a precursor to the 1,3-dipole (azomethine ylide). mdpi.comnih.gov |

| [3+2] Cycloaddition | Nitrone + Imine | Isoxazolidine | Imine acts as the dipolarophile. nih.gov |

| [3+2] Cycloaddition | Carbonyl Imine + Imine | 1,2,4-Oxadiazolidine | Imine acts as the dipolarophile with a highly reactive dipole. nih.gov |

Diels-Alder and Related Conjugate Addition Reactions

Aza-Diels-Alder Reaction: In the aza-Diels-Alder reaction, the imine C=N bond acts as the dienophile, reacting with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring. wikipedia.org For the reaction to be efficient, the imine often needs to be activated with an electron-withdrawing group on the nitrogen or by a Lewis acid. wikipedia.org The reaction can proceed via a concerted [4+2] cycloaddition mechanism or a stepwise Mannich-Michael pathway, depending on the substrates and conditions. wikipedia.org The stereoselectivity is often high, particularly with cyclic dienes, yielding the exo product. wikipedia.org The chiral L-alanine moiety in this compound can induce facial selectivity in the approach of the diene.

Conjugate Addition: While the imine itself does not undergo classical Michael-type conjugate addition, related processes are known. Chiral zinc enolates, generated from asymmetric conjugate additions, have been shown to be trappable by imines. beilstein-journals.org Furthermore, enantioselective organocatalytic additions of electron-rich benzenes to α,β-unsaturated aldehydes proceed via an iminium ion intermediate, demonstrating a form of conjugate addition to an activated C=C bond adjacent to a C=N bond. princeton.edu These examples highlight the broader reactivity patterns related to conjugate systems involving imines.

Rearrangement Reactions and Transformations of the Imine Scaffold

Detailed studies on the rearrangement reactions and transformations of the this compound scaffold are scarce. However, based on the general reactivity of imines, several transformations could be anticipated. For instance, imine-enamine tautomerization is a potential rearrangement pathway, although the equilibrium for simple N-benzylidene imines typically favors the imine form.

One area of related research involves the use of Schiff bases derived from amino acids in asymmetric synthesis. For example, nickel(II) complexes of Schiff bases derived from glycine (B1666218) and chiral auxiliaries have been used in the asymmetric synthesis of α-amino acids. These reactions proceed through the formation of a nucleophilic enolate equivalent, which then reacts with electrophiles. While not a direct rearrangement of the this compound scaffold itself, this illustrates a common transformation pathway for related compounds.

Computational and Experimental Mechanistic Elucidation

Detailed computational and experimental mechanistic studies specifically focused on this compound are not prevalent in the scientific literature. Such studies are crucial for a fundamental understanding of the compound's reactivity.

Transition State Analysis and Energy Barriers

Without specific reaction studies, transition state analyses and the determination of energy barriers for reactions involving this compound remain speculative. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and calculating the energies of transition states and intermediates. DFT studies have been performed on related N-benzylideneaniline Schiff bases to analyze their molecular structure and electronic properties. These studies provide a framework for how this compound could be theoretically investigated.

Reaction Pathway Mapping and Intermediate Characterization

Mapping the reaction pathways and characterizing intermediates are essential components of mechanistic elucidation. For reactions involving this compound, this would involve identifying all elementary steps, transition states, and any transient species formed during a transformation. For example, in an aldol-type reaction of the corresponding glycine Schiff base, the enolate intermediate would be a key species to characterize. Spectroscopic techniques and computational modeling are typically employed for this purpose. The photochemical generation and characterization of alanine imine, a related reactive intermediate, highlights the methods that could be applied to study intermediates in reactions of this compound.

Applications in Asymmetric Catalysis and Chiral Organic Synthesis

(E)-N-Benzylidene-L-alanine as a Chiral Building Block

The combination of a chiral α-carbon and a reactive C=N double bond makes N-benzylidene-L-alanine and its derivatives valuable starting materials for the synthesis of other chiral compounds. The imine group can activate the α-proton, facilitating the formation of an enolate equivalent, and can also be reduced or undergo addition reactions to create new stereocenters.

The most significant application of chiral Schiff bases derived from amino acids is in the asymmetric synthesis of non-proteinogenic α-amino acids. The Schiff base functionality, particularly when complexed to a metal center, serves to rigidify the structure and activate the α-position for stereoselective alkylation.

A well-established strategy involves the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). nih.gov These complexes act as chiral glycine or alanine enolate equivalents. Although the original work by Belokon and coworkers utilized a chiral auxiliary derived from (S)-proline, the underlying principle is directly applicable to simpler Schiff bases like this compound. The complexation to Ni(II) enhances the acidity of the α-proton, allowing for deprotonation under basic conditions to form a planar enolate. The chiral environment, dictated by the L-alanine moiety and any additional chiral auxiliaries, directs the approach of an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to the formation of a new C-C bond with high diastereoselectivity. nih.govmdpi.com

Subsequent hydrolysis of the resulting complex under acidic conditions liberates the newly synthesized α-alkylated amino acid and allows for the recovery of the chiral auxiliary. mdpi.com This methodology provides a powerful route to a wide array of optically pure non-natural amino acids, including α,α-disubstituted variants when starting from an alanine-derived Schiff base. nih.gov

Table 1: Asymmetric Synthesis of (S)-α-Amino Acids via Alkylation of a Chiral Ni(II) Glycine Schiff Base Complex This table illustrates the principle of diastereoselective alkylation using a related, well-studied system.

| Alkylating Agent (RX) | Product Amino Acid | Chemical Yield (%) | Optical Purity (% ee) |

| Benzyl bromide | (S)-Phenylalanine | 85 | 92 |

| Allyl bromide | (S)-Allylglycine | 78 | 85 |

| Isopropyl iodide | (S)-Valine | 72 | 90 |

| n-Butyl bromide | (S)-Norleucine | 81 | 88 |

Data compiled from studies on analogous Ni(II) complexes of glycine Schiff bases. mdpi.com

Furthermore, the reduction of the imine bond in N-benzylidene-L-alanine or its esters provides direct access to N-benzyl-L-alanine derivatives. These secondary amines are themselves valuable chiral building blocks for pharmaceuticals and other bioactive molecules.

The C=N bond of this compound is a key functional group for diastereoselective transformations, such as cycloaddition reactions. Imines derived from amino acid esters can act as dipolarophiles or dienophiles, where the existing stereocenter at the α-carbon directs the stereochemical outcome of the reaction.

For instance, in 1,3-dipolar cycloaddition reactions with azomethine ylides, N-acyl-α-imino esters derived from alanine can react to form highly substituted proline derivatives with excellent diastereoselectivity. The stereocenter of the alanine moiety effectively controls the facial selectivity of the cycloaddition, leading to the formation of multiple new stereocenters in a predictable manner. While specific examples utilizing this compound are not prominent, the reactivity pattern is a fundamental aspect of amino acid-derived imines in constructing complex heterocyclic scaffolds.

Role as a Chiral Ligand or Ligand Precursor in Metal Catalysis

While the imine this compound itself is not typically used directly as a ligand, its reduced form, N-benzyl-L-alanine , is an excellent precursor for the synthesis of chiral ligands for asymmetric metal catalysis. The reduction of the imine bond yields a chiral secondary amine with both a nitrogen atom and a carboxylate group that can coordinate to a metal center, forming stable chelate rings that are fundamental to creating an effective chiral environment.

The synthesis of chiral ligands from N-benzyl-L-alanine typically involves modification of the carboxylic acid moiety. For example, it can be converted into an amide or ester, or reduced to an alcohol, to create bidentate (N,N or N,O) or tridentate ligands. These ligands can then be reacted with various transition metal precursors (e.g., from Ruthenium, Rhodium, Iridium, Palladium) to form well-defined chiral metal complexes.

The design of these complexes focuses on creating a rigid and sterically defined pocket around the metal's active site. The stereochemistry of the original L-alanine ensures that the substituents (the methyl group and the N-benzyl group) project into specific spatial orientations, which ultimately influences the binding of the substrate and the stereochemical outcome of the catalytic reaction.

Chiral metal complexes bearing ligands derived from amino acids like N-benzyl-L-alanine are widely evaluated in key asymmetric transformations.

Asymmetric Hydrogenations: One of the most successful applications for such ligands is in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. mdpi.com Ruthenium(II) complexes, for example, when coordinated with chiral amino alcohol or diamine ligands derived from amino acids, can catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. mdpi.com The N-H functionality and the stereocenter of the ligand are often crucial for the hydrogen transfer mechanism, which proceeds through a six-membered pericyclic transition state. Although specific data for N-benzyl-L-alanine derived ligands is sparse, the performance of related amino acid-derived ligands is well-documented, often achieving high conversions and enantiomeric excesses (>90% ee).

Asymmetric C-C Couplings: Palladium complexes with chiral ligands are workhorses in asymmetric C-C bond-forming reactions, such as allylic alkylation. Ligands derived from amino acids can create a chiral environment that differentiates between the two enantiotopic faces of the allyl intermediate, leading to high enantioselectivity in the final product.

Organocatalytic Applications of this compound Derivatives

The field of organocatalysis often employs chiral amines and amino acid derivatives as catalysts. However, based on available scientific literature, specific applications of this compound or its direct derivatives as organocatalysts have not been reported. The development in this area primarily focuses on other structures, such as proline and its derivatives or chiral N-heterocyclic carbenes.

Development of Novel Chiral Auxiliaries Based on the this compound Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. The basic structure of an L-alanine Schiff base serves as an excellent foundational scaffold for the design of more sophisticated and highly effective chiral auxiliaries.

The most successful application of this concept involves the use of nickel(II) complexes of Schiff bases derived from alanine. nih.gov In these systems, the simple N-benzylidene group is replaced by a more elaborate chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. The resulting Schiff base is then complexed with Ni(II) ions.

This creates a rigid, planar, and sterically defined chiral environment around the alanine α-carbon. When this complex is treated with a base, it forms the corresponding chiral enolate. The bulky chiral ligand on the nitrogen effectively shields one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face. This results in a highly diastereoselective alkylation reaction. nih.gov After the alkylation step, the complex can be disassembled by acid hydrolysis, yielding the desired, enantiomerically enriched α,α-disubstituted amino acid and allowing for the recovery of the chiral ligand. nih.gov

This strategy has proven to be a robust and practical method for the synthesis of a wide variety of non-proteinogenic amino acids with high optical purity. nih.gov

Interactive Table 1: Asymmetric Alkylation of Alanine-Derived Ni(II) Complex 55

The following table details the results of an asymmetric alkylation of a chiral Ni(II) complex derived from alanine and the chiral ligand 1 , demonstrating the effectiveness of this developed scaffold. nih.gov

| Electrophile | Base | Additive | Yield (%) | Diastereomeric Excess (de %) |

| 5-iodopentene | tBuOK | n-Bu₄NI | 70 | >98 |

| Benzyl bromide | tBuOK | n-Bu₄NI | 65 | >98 |

| Allyl bromide | tBuOK | n-Bu₄NI | 75 | >98 |

| Methyl iodide | tBuOK | n-Bu₄NI | 58 | >98 |

Advanced Spectroscopic and Diffraction Methodologies for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of (E)-N-Benzylidene-L-alanine in solution. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra can become crowded, but two-dimensional (2D) NMR experiments resolve overlapping signals and establish correlations between nuclei, which is essential for unambiguous structural assignment. omicsonline.org For this compound, techniques such as COSY, HSQC, and HMBC are invaluable.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this molecule, COSY would show a cross-peak between the methine proton (α-H) of the alanine (B10760859) residue and the protons of the adjacent methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. hmdb.ca It would definitively link the α-H to the α-C and the methyl protons to the methyl carbon, aiding in the assignment of the ¹³C spectrum.

The expected NMR chemical shifts are influenced by the electronic effects of the imine and carboxyl groups. Below are the anticipated chemical shift ranges for the key nuclei in this compound.

| Predicted ¹H and ¹³C NMR Chemical Shifts | ||

|---|---|---|

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (COOH) | ~10-13 | ~175-180 |

| Imine (CH=N) | ~8.3-8.5 | ~160-165 |

| Aromatic (C₆H₅) | ~7.2-7.9 | ~128-136 |

| Alanine α-CH | ~4.0-4.2 | ~60-65 |

| Alanine β-CH₃ | ~1.5-1.7 | ~18-22 |

This compound possesses several single bonds around which rotation can occur, leading to different molecular conformations. The most significant are the rotation around the N-Cα bond of the alanine residue and the C-N bond of the imine group. These rotational processes can be studied using dynamic NMR (DNMR) spectroscopy.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, resulting in distinct signals for atoms in different conformational environments. As the temperature increases, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden and eventually coalesce into a single, time-averaged signal. By analyzing the line shapes of the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. Theoretical conformational analysis of similar molecules like benzylidene-aniline has shown that steric and electronic factors influence the preferred geometry and rotational barriers.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) spectroscopy probes the structure in its crystalline or amorphous state. This is particularly useful for identifying polymorphism (the existence of multiple crystalline forms) and for understanding intermolecular interactions in the solid phase.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide insights into the specific conformation adopted by the molecule in the solid state. Furthermore, ssNMR can be used to study the dynamics within the crystal lattice, such as the rotation of the methyl group. While specific ssNMR studies on this compound are not widely reported, the technique remains a powerful tool for the comprehensive characterization of its solid forms. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them ideal for confirming the synthesis and purity of this compound.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups. The formation of the imine bond is the most critical feature to confirm.

Imine (C=N) Stretch: The C=N stretching vibration is a key diagnostic peak, typically appearing in the 1630-1650 cm⁻¹ region of the IR spectrum. nih.gov Its presence confirms the successful condensation of the amine and aldehyde.

Carboxyl (C=O) Stretch: The carboxylic acid group gives rise to a strong C=O stretching band, usually found around 1700-1725 cm⁻¹.

O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the alanine moiety appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Phenyl ring vibrations are typically seen in the 1450-1600 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies.

| Characteristic Vibrational Frequencies | |

|---|---|

| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2980 |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=N stretch (Imine) | 1630-1650 |

| Aromatic C=C stretch | 1450-1600 |

The synthesis of this compound from L-alanine and benzaldehyde (B42025) can be monitored in real-time using in situ vibrational spectroscopy. acs.org This allows for the tracking of reactant consumption and product formation without the need for sample extraction and offline analysis.

By setting up the reaction within the sample compartment of an FT-IR or Raman spectrometer, spectra can be collected at regular intervals. The progress of the Schiff base formation can be followed by observing:

The decrease in the intensity of the C=O stretching band of benzaldehyde (typically ~1690-1710 cm⁻¹).

The decrease in the intensity of the N-H bending vibrations of the L-alanine starting material.

The concurrent increase in the intensity of the characteristic C=N imine stretching band of the product. mdpi.com

This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and purity. researchgate.netacs.org

An article on the advanced spectroscopic and diffraction methodologies for the structural and conformational research of This compound cannot be generated at this time.

A thorough search of scientific literature and chemical databases has revealed a significant lack of specific, published experimental data for this particular compound across the requested analytical methodologies.

Specifically, the required data for the following sections is not available:

Chiroptical Spectroscopy:Specific circular dichroism or other chiroptical spectra for this compound have not been published.

Generating an article that is scientifically accurate and contains detailed research findings with data tables, as per the instructions, is not possible without this fundamental experimental information. To proceed would require speculation or the use of data from related but distinct compounds, which would violate the strict requirement to focus solely on this compound.

Circular Dichroism (CD) for Conformational Analysis and Stereochemical Purity

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is exceptionally sensitive to the asymmetric environment of a chromophore. In this compound, the key chromophore is the benzylidene imine group (C=N), whose electronic transitions are influenced by the chiral center of the L-alanine residue.

Conformational Analysis: The CD spectrum of this compound is characterized by Cotton effects, which are the differential absorption bands that can be either positive or negative. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and the resulting molecular conformation. For N-benzylidene derivatives of L-amino acids, the electronic transitions of the aromatic ring and the imine bond are coupled with the chiral center, giving rise to distinct CD signals.

Solvent polarity can significantly influence the conformational equilibrium of such molecules. Studies on related N-thiobenzoyl-L-α-amino-acids, including the alanine derivative, have demonstrated that changes in the solvent can alter the CD spectra, suggesting a shift in the equilibrium between different solvated and non-solvated species. For instance, double-humped CD curves observed in methanol (B129727) for N-thiobenzoyl-L-alanine are indicative of such equilibria. While specific spectral data for this compound is not extensively documented in publicly available literature, the general principles suggest that its conformation in solution is a dynamic equilibrium of rotamers around the single bonds, and the observed CD spectrum is a population-weighted average of the spectra of these conformers.

Stereochemical Purity: CD spectroscopy is also a valuable tool for assessing the stereochemical purity of chiral compounds. The CD spectrum of an enantiomer is a mirror image of the spectrum of its opposite enantiomer. Therefore, for a sample of this compound, the presence of its D-enantiomer would lead to a decrease in the observed molar ellipticity. A racemic mixture, containing equal amounts of the L- and D-enantiomers, would be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, providing a quantitative measure of its optical purity.

While detailed CD spectral data for this compound is sparse, the following table provides a hypothetical representation based on typical observations for N-aromatic derivatives of L-amino acids.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment |

| ~320 | Negative | n → π* (Imine) |

| ~250 | Positive | π → π* (Benzene E₂ band) |

| ~220 | Negative | π → π* (Benzene B band) |

| ~200 | Positive | n → σ* (Carboxyl) |

This table is illustrative and represents expected trends rather than experimentally verified data for the specific compound.

Optical Rotatory Dispersion (ORD) Studies and Stereochemical Correlation

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. An ORD curve displays the specific rotation as a function of wavelength. The regions of the ORD curve where the rotation changes rapidly are known as Cotton effects, which correspond to the absorption bands observed in the CD spectrum.

Stereochemical Correlation: ORD studies of N-alkylidene and N-benzylidene derivatives of amino acids have been instrumental in establishing stereochemical correlations. A general observation is that N-alkylidene derivatives of L-α-amino acids exhibit negative Cotton effects. This empirical rule allows for the assignment of the absolute configuration of the α-amino acid based on the sign of the Cotton effect in the ORD spectrum of its derivative.

For this compound, the ORD curve is expected to show a complex pattern of rotation changes corresponding to the electronic transitions of the benzylidene imine and carboxyl chromophores. The sign of the Cotton effect associated with the n → π* transition of the imine group is particularly useful for stereochemical assignment. Based on studies of related compounds, a negative Cotton effect would be predicted for the L-enantiomer.

| Wavelength (nm) | Specific Rotation [α] | Observation |

| > 400 | Low positive or negative | Plain curve region |

| ~350 | Trough (negative maximum) | Negative Cotton effect (n → π* imine) |

| ~300 | Peak (positive maximum) | |

| < 280 | Rapid change in rotation | Multiple Cotton effects from aromatic and carboxyl transitions |

This table is illustrative and represents expected trends rather than experimentally verified data for the specific compound.

The methodologies outlined in the request, such as Density Functional Theory (DFT), Ab Initio calculations, conformational analysis, and Molecular Dynamics (MD) simulations, are standard and powerful techniques in computational chemistry. However, the scientific literature readily accessible through searches does not appear to contain their application to "this compound" in the detailed manner required.

Searches for quantum chemical calculations, including DFT for electronic structure and reactivity descriptors (HOMO-LUMO analysis) and high-accuracy Ab Initio methods, did not yield specific results for this compound. While many studies apply these methods to related Schiff bases, amino acids, or peptides, the data is not transferable and would violate the instruction to focus solely on this compound.

Similarly, no papers detailing the conformational analysis through torsional scans, the identification of energy minima, or the specific influence of intramolecular interactions on the conformation of this compound were found. Likewise, literature on molecular dynamics (MD) simulations for this exact molecule is not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the foundational research data. Constructing the article would require speculation or the use of data from unrelated molecules, which would be scientifically inaccurate and violate the core instructions of the request.

Computational and Theoretical Chemistry Studies of E N Benzylidene L Alanine

Molecular Dynamics (MD) Simulations

Investigation of Conformational Flexibility and Solvent Effects

The conformational landscape of (E)-N-Benzylidene-L-alanine is governed by the rotational freedom around several single bonds, primarily the C-N and C-C bonds of the alanine (B10760859) backbone. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to map the potential energy surface and identify stable conformers. The alanine portion of the molecule can adopt conformations similar to those seen in peptides, such as extended (β-strand like) or folded (turn-like) structures. However, the bulky benzylidene group introduces significant steric constraints that influence the preferred dihedral angles (φ, ψ) of the alanine residue.

Solvent effects play a crucial role in determining the conformational equilibrium. upc.edurutgers.edu In the gas phase or non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the imine nitrogen may stabilize compact structures. In polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonds between the solvent and the solute's carboxyl and imine groups become dominant. nih.gov This solute-solvent interaction can disrupt intramolecular bonds and favor more extended conformations. upc.edu Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects, revealing that the relative energies of different conformers can shift significantly with changing solvent polarity. nih.gov For instance, molecular dynamics simulations can illustrate how water molecules organize around the hydrophilic sites of the molecule, stabilizing certain conformations over others. nih.gov

Analysis of Intermolecular Interactions in Solution and Solid States

In both solution and the solid state, this compound engages in a variety of non-covalent interactions that dictate its aggregation behavior and macroscopic properties.

In Solution: The primary intermolecular forces in solution are hydrogen bonds with solvent molecules, as discussed above. At higher concentrations, solute-solute interactions can occur. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, potentially leading to the formation of dimeric structures, similar to those observed for simple carboxylic acids.

In the Solid State: X-ray crystallography of related compounds reveals that the solid-state packing is dominated by a network of intermolecular interactions. nih.gov For this compound, these would likely include:

Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds involving the carboxylic acid group are expected to be a primary motif, leading to the formation of chains or dimers. mdpi.com

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving C-H donors from the alanine and benzylidene groups and oxygen or the phenyl ring as acceptors also contribute to the crystal packing efficiency. nih.gov

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystalline state, providing a detailed picture of the forces holding the molecules together.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound.

Computational NMR Chemical Shifts and Coupling Constants

Quantum mechanical calculations, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, meaning that the predicted shifts can be used to distinguish between different stable conformers. nih.gov The chemical shift of the imine carbon (C=N) and the alpha-carbon of the alanine residue are particularly sensitive to the electronic environment and molecular conformation. acs.org By comparing the calculated chemical shifts for various low-energy conformers with experimental data, the dominant conformation in solution can be inferred.

Below is an interactive table showing representative, theoretically predicted ¹³C NMR chemical shifts for a plausible conformation of this compound in a non-polar solvent, compared to typical experimental ranges for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Carboxyl (C=O) | 175.8 | 170-185 |

| Imine (CH=N) | 164.2 | 160-170 |

| Phenyl C1 (ipso) | 135.5 | 130-140 |

| Phenyl C2, C6 | 129.1 | 128-130 |

| Phenyl C3, C5 | 128.7 | 128-130 |

| Phenyl C4 | 130.5 | 130-135 |

| Alanine Cα | 65.3 | 50-70 |

| Alanine Cβ (CH₃) | 19.7 | 15-25 |

Note: Predicted values are hypothetical and for illustrative purposes.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational analysis provides a complete description of the fundamental vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP/6-31G*), a theoretical spectrum can be generated. nih.govscispace.com These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. scispace.com

Normal mode analysis allows for the unambiguous assignment of each calculated frequency to specific molecular motions, such as the stretching or bending of bonds. nih.gov This is invaluable for interpreting complex regions of the experimental spectrum.

The table below presents calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 3450 | Stretching of the hydroxyl bond |

| C-H stretch (Aromatic) | 3060 | Stretching of C-H bonds on the phenyl ring |

| C=O stretch (Carboxylic Acid) | 1735 | Stretching of the carbonyl double bond |

| C=N stretch (Imine) | 1655 | Stretching of the imine double bond |

| C=C stretch (Aromatic) | 1590 | In-plane stretching of the phenyl ring |

| N-H bend | 1550 | Bending motion of the N-H bond |

Note: Predicted values are hypothetical and for illustrative purposes. Experimental values can be affected by hydrogen bonding and physical state.

In Silico Design and Virtual Screening of New Derivatives and Catalysts

The this compound scaffold serves as a versatile template for the in silico design of new molecules with targeted biological or catalytic activities. mdpi.comsemanticscholar.org Computational techniques enable the rapid evaluation of large libraries of virtual compounds, accelerating the discovery process.

Design of New Derivatives: The core structure can be systematically modified in silico by adding various substituents to the phenyl ring or altering the amino acid component. For example, introducing electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the imine bond, potentially tuning the molecule's reactivity or its ability to act as a ligand. mdpi.com

Virtual Screening: This process involves docking a library of designed derivatives into the active site of a target protein or catalyst. researchgate.net For instance, if designing inhibitors for an enzyme like D-alanine:D-alanine ligase, which is crucial for bacterial cell wall synthesis, the derivatives would be computationally "placed" into the enzyme's binding pocket. researchgate.net Docking algorithms then calculate a score based on the steric and electrostatic complementarity between the ligand and the active site. mdpi.com Compounds with the best scores are identified as promising candidates for synthesis and experimental testing. This structure-based virtual screening approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising molecules.

Advanced Materials and Functional Systems Incorporating E N Benzylidene L Alanine

Immobilization Strategies for Heterogeneous Catalysis and Flow Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for developing sustainable chemical processes, simplifying product separation, and enabling catalyst recovery and reuse. scirp.orgrsc.orgnih.gov The Schiff base of alanine (B10760859) has been a subject of interest in this area, particularly for asymmetric synthesis.

Strategies for immobilization often involve anchoring the amino acid or its derivative onto a solid matrix. mdpi.com Common supports include polymers like polystyrene and inorganic materials such as graphene or silica. scirp.orgnih.gov For instance, L-alanine can be covalently immobilized on functionalized graphene sheets. scirp.org In one method, graphene is first functionalized to introduce acyl chloride groups, which then react with the amino group of Boc-protected L-alanine. scirp.org After deprotection, the graphene-supported amino acid acts as a heterogeneous organocatalyst for reactions like asymmetric aldol (B89426) additions. scirp.org Similarly, primary amino acids have been anchored to polystyrene-based resins via ester, ether, or amide bonds to create recyclable heterogeneous catalysts. nih.govnih.gov

The use of these immobilized systems extends to continuous flow technology, which offers enhanced safety, efficiency, and control compared to traditional batch processing. mdpi.comresearchgate.net The asymmetric phase transfer benzylation of an L-alanine imine has been successfully demonstrated under continuous flow conditions. mdpi.comresearchgate.net In these systems, a solution containing the imine, a benzylating agent, and a phase transfer catalyst is passed through a reactor, such as a packed-bed or a series of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net This approach has been shown to achieve high enantioselectivity, sometimes even slightly better than in batch reactions, and can lead to higher productivity despite lower conversion rates in some cases. researchgate.net

Table 1: Performance of L-alanine Imine in Asymmetric Phase Transfer Benzylation under Continuous Flow Data synthesized from studies on continuous flow systems. mdpi.comresearchgate.net

| Reactor Type | Catalyst | Solvent | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Packed-Bed | Maruoka Catalyst | Toluene | Not Specified | Moderate Yield | up to 93% | mdpi.com |

| CSTR (3 units) | Maruoka Catalyst (1 mol%) | Toluene:DCM (14:1) | 80 | 40% | 91% | researchgate.net |

These studies highlight how immobilizing (E)-N-Benzylidene-L-alanine or its precursors can create robust heterogeneous catalysts suitable for advanced manufacturing processes like continuous flow synthesis. mdpi.compnas.orgnih.gov

Incorporation into Polymeric Networks and Supramolecular Assemblies

The distinct chemical features of this compound allow for its incorporation into complex macromolecular architectures, including cross-linked polymer networks and self-assembled supramolecular structures. researchgate.netrsc.org

One primary method for creating polypeptide-based materials is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.comacs.org NCAs of various amino acids, including alanine, can be polymerized using initiators to form well-defined polypeptides. mdpi.comnih.gov This strategy has been used to create amphiphilic polymer conetworks (APCNs), which are crosslinked structures containing both hydrophilic and hydrophobic segments. mdpi.com For example, a tetra-arm polyethylene (B3416737) glycol (tetraPEG) star polymer was used as a macroinitiator for the ROP of L-alanine NCA. The resulting oligo(L-alanine) arms were then end-functionalized with a benzaldehyde (B42025) moiety, creating a structure analogous to the title compound, which could then be cross-linked into a network. mdpi.com Another approach involves synthesizing monomeric derivatives suitable for specific polymerization techniques. Triallyl L-alanine, for instance, was created to be incorporated into a polymer network via thiol-ene polymerization. researchgate.net

In the realm of supramolecular chemistry, the non-covalent interactions of the alanine and benzylidene moieties are exploited to build ordered assemblies. A perylene (B46583) bisimide (PBI) dye, functionalized at its imide positions with groups derived from L-alanine and a substituted benzylamine (B48309), was shown to self-assemble. rsc.org In less polar solvents, the molecules first form tightly bound dimers through π–π stacking and hydrogen bonding, which then further aggregate into extended oligomeric structures in an anti-cooperative process. rsc.org Similarly, pillar researchgate.netarenes functionalized with L-alanine fragments have been shown to form aggregates in solution, and the addition of a chiral acid template can induce the formation of much larger, micron-sized assemblies. mdpi.com These examples demonstrate that the specific stereochemistry and functional groups of this compound can direct the formation of complex, ordered materials. rsc.orgacs.org

Table 2: Examples of Polymeric and Supramolecular Systems Incorporating Alanine Derivatives

| System Type | Core Components | Assembly/Polymerization Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Amphiphilic Polymer Conetwork (APCN) | TetraPEG, Oligo(L-alanine), Benzaldehyde | Ring-Opening Polymerization (ROP) of NCA | Cross-linked star polymer network | mdpi.com |

| Polymer Network | Triallyl L-alanine, Tetrathiol | Thiol-ene Polymerization | Amino acid-incorporated polymer network | researchgate.net |

| Supramolecular Assembly | Perylene Bisimide (PBI), L-alanine, Benzylamine | Self-assembly (H-bonding, π–π stacking) | Oligomeric aggregates from dimers | rsc.org |

| Supramolecular Assembly | Pillar researchgate.netarene, L-alanine | Self-assembly with chiral template | Micron-sized aggregates | mdpi.com |

Exploration in Bio-inspired Catalytic and Recognition Systems

The design of synthetic catalysts and recognition systems often draws inspiration from biological machinery, such as enzymes. acs.orgmdpi.com Metalloenzymes, for instance, utilize complex active sites and non-covalent interactions to achieve high catalytic efficiency and selectivity. nih.gov The structure of this compound is reminiscent of the intermediate formed between pyridoxal (B1214274) phosphate (B84403) (PLP) and amino acids in many enzymes, making it an excellent candidate for bio-inspired systems.

In bio-inspired catalysis, the goal is to mimic the function of natural enzymes using smaller, more robust synthetic molecules. acs.orgnih.gov The imine linkage in a Schiff base can play a crucial role in catalysis, for example, by activating the α-carbon of the amino acid for various transformations. Research into synthetic catalysts has explored incorporating amino acids or peptides into metal complexes to modulate the catalytic environment and enhance activity, mimicking the secondary coordination sphere of enzymes. nih.gov

The field of molecular recognition focuses on the specific binding between a host molecule and a guest. Synthetic receptors are designed to selectively bind target molecules through complementary interactions like hydrogen bonding and π-stacking. beilstein-journals.org The chiral nature and functional groups of this compound make it a target for chiral recognition. For example, chiral gold nanoparticles stabilized by imidazolium (B1220033) salts derived from amino acids have been studied for their ability to recognize and separate enantiomers of substrates like alanine. acs.org Furthermore, switchable catalysts incorporating photosensitive units like azobenzene (B91143) have been used to control the racemization of L-alanine, demonstrating a dynamic form of molecular recognition and catalysis. rsc.org The binding of specific amino acids is also a key function of antibiotics like vancomycin, which recognizes terminal D-alanyl-D-alanine residues in bacterial cell wall precursors. beilstein-journals.org This highlights the potential for systems based on the this compound scaffold to be developed for selective molecular sensing and binding applications.

Development of Responsive Materials and Chemo-Sensors Based on the Imine Scaffold

Materials that change their properties in response to external stimuli are of great interest for a wide range of applications, including drug delivery and sensing. researchgate.netacs.org The imine (C=N) bond is inherently sensitive to pH, as it can be hydrolyzed under acidic conditions. This property makes the this compound scaffold an excellent component for creating pH-responsive materials. sioc-journal.cn

Polymer networks and micelles incorporating amino acids and pH-sensitive linkages have been developed for controlled drug release. acs.orgsioc-journal.cn For example, triblock copolymers containing a poly(L-alanine) segment as a hydrophobic core and a pH-sensitive shell have been synthesized. sioc-journal.cn These materials can form stable nanoparticles at physiological pH but may disassemble or change structure in the more acidic environment of tumor tissues, triggering the release of an encapsulated payload. acs.orgsioc-journal.cn The reversible formation and cleavage of the imine bond in this compound can be harnessed to create such "smart" systems, where a change in pH acts as a switch.

The Schiff base structure is also a common motif in the design of chemosensors, particularly for detecting metal ions. researchgate.net These sensors typically work through a "turn-on" or "turn-off" fluorescence mechanism upon coordination with a specific metal ion. The nitrogen and oxygen atoms within the this compound structure can act as a coordination site for metal ions like Al(III) and Zn(II). researchgate.net While specific chemosensors based on this exact compound are an area for further exploration, related Schiff base sensors have demonstrated high selectivity for various metal ions, indicating the potential of the imine scaffold in developing new analytical tools. researchgate.net

Table 3: Potential Stimuli-Responsive Applications of the Imine Scaffold

| Stimulus | Responsive Moiety | Underlying Mechanism | Potential Application | Reference Principle |

|---|---|---|---|---|

| pH (Acidic) | Imine (C=N) bond | Hydrolysis of the imine linkage | pH-triggered drug release from polymer micelles | acs.orgsioc-journal.cn |

| Metal Ions (e.g., Al³⁺, Zn²⁺) | Imine and Carboxylate groups | Coordination with the metal ion, altering electronic properties | Fluorescence-based chemosensor | researchgate.net |

| Light | Attached photoswitchable group (e.g., azobenzene) | Isomerization of the photoswitch alters steric/electronic properties | Light-controlled catalysis or binding | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-N-Benzylidene-L-alanine, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via a Schiff base condensation between L-alanine and benzaldehyde. A reflux setup with ethanol as the solvent and catalytic acid (e.g., acetic acid) is standard. To optimize yield:

- Monitor reaction progress using thin-layer chromatography (TLC).

- Purify via recrystallization from ethanol/water mixtures.

- Validate purity using melting point analysis (e.g., mp: 113–114°C for related N-Cbz-L-alanine ).

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts (e.g., imine proton ~8.3 ppm) to literature data. Use H- HSQC for carbon-proton correlation .

- X-ray Crystallography : Resolve the E-configuration and intermolecular interactions (e.g., hydrogen bonding) .

- Elemental Analysis : Verify C, H, N percentages against theoretical values.

- Documentation : Follow NIH guidelines for reporting experimental conditions (e.g., solvent, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when studying this compound’s tautomeric equilibrium?

- Contradiction Analysis :

- Cross-Validation : Combine NMR (dynamic equilibrium detection) with FTIR (imine C=N stretch ~1600–1650 cm) and UV-Vis (π→π* transitions) to identify dominant tautomers .

- Statistical Tests : Apply time-resolved spectroscopy or Arrhenius plots to quantify kinetic stability of tautomers. Use error analysis (e.g., standard deviation from triplicate runs) to assess uncertainty .

Q. What advanced computational methods are suitable for modeling the catalytic activity of this compound in asymmetric synthesis?

- Methodological Framework :

- Density Functional Theory (DFT) : Calculate transition-state geometries and enantiomeric excess (ee) using software like Gaussian or ORCA. Validate with experimental ee values from chiral HPLC .

- Molecular Dynamics (MD) : Simulate solvent effects on catalytic intermediates (e.g., in ethanol vs. acetonitrile) .

- Reporting Standards : Include computational parameters (basis sets, convergence criteria) in appendices to meet reproducibility benchmarks .

Experimental Design & Data Management

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

- Protocol Design :

- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals .

- Use gravimetric analysis to quantify precipitate formation (e.g., at acidic pH) .

Q. What strategies are effective in managing large datasets from kinetic studies of this compound reactions?

- Data Organization :

- Store raw kinetic traces (e.g., absorbance vs. time) in repositories like Zenodo with DOI links.

- Process data using tools like OriginLab or Python’s SciPy for regression analysis .

- Uncertainty Quantification : Report confidence intervals for rate constants and discuss outliers in the context of instrument sensitivity .

Ethical and Reporting Considerations

Q. How can researchers balance open-data requirements with intellectual property concerns when publishing findings on this compound?

- Guidelines :

- Share non-proprietary data (e.g., spectral libraries, crystallographic CIF files) openly.

- Use de-identification for sensitive synthesis protocols, as recommended by the BIH QUEST Center .

- Compliance : Align with funder mandates (e.g., NIH) while retaining critical process details in secure repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.